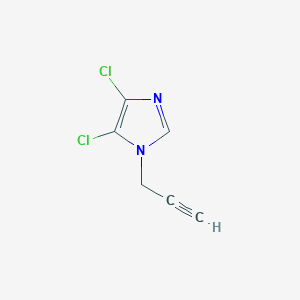

4,5-Dichloro-1-prop-2-ynylimidazole

Descripción general

Descripción

4,5-Dichloro-1-prop-2-ynylimidazole is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 5, and a prop-2-ynyl group at position 1. It is known for its versatility and utility in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1-prop-2-ynylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloroimidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dichloro-1-prop-2-ynylimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines or thiols.

Addition Reactions: The prop-2-ynyl group can participate in addition reactions with electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Addition Reactions: May involve electrophiles like halogens or hydrogen halides.

Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Yield substituted imidazoles with various functional groups.

Addition Reactions: Result in the formation of addition products with the prop-2-ynyl group.

Oxidation and Reduction Reactions: Produce oxidized or reduced derivatives of the original compound.

Aplicaciones Científicas De Investigación

4,5-Dichloro-1-prop-2-ynylimidazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase-2 (COX-2).

Medicine: Explored for its antibacterial and antihypertensive properties.

Industry: Utilized in the development of functional materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 4,5-Dichloro-1-prop-2-ynylimidazole involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. The prop-2-ynyl group and chlorine atoms play a crucial role in the binding affinity and specificity of the compound.

Comparación Con Compuestos Similares

4,5-Dichloroimidazole: Lacks the prop-2-ynyl group, resulting in different chemical properties and reactivity.

1-Prop-2-ynylimidazole: Does not have chlorine atoms at positions 4 and 5, affecting its substitution reactions.

4,5-Dibromo-1-prop-2-ynylimidazole: Similar structure but with bromine atoms instead of chlorine, leading to variations in reactivity and applications.

Uniqueness: 4,5-Dichloro-1-prop-2-ynylimidazole is unique due to the combination of chlorine atoms and the prop-2-ynyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

4,5-Dichloro-1-prop-2-ynylimidazole is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.

Molecular Formula : C₅H₃Cl₂N₃

Molecular Weight : 178.00 g/mol

IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is known to inhibit various enzymes and pathways involved in cell proliferation and survival. Its imidazole ring structure allows it to participate in hydrogen bonding and coordination with metal ions, which is crucial for its activity against certain enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of microorganisms, including bacteria and fungi. The compound demonstrates a broad spectrum of activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways. The compound's ability to inhibit cell cycle progression has been linked to its effects on cyclin-dependent kinases (CDKs).

Case Study: HeLa Cell Line

In a study assessing the cytotoxic effects of this compound on HeLa cells (human cervical cancer), the compound exhibited an IC₅₀ value of approximately 10 µM. This indicates a potent inhibitory effect on cell viability at relatively low concentrations.

Table 2: Cytotoxicity Data for HeLa Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 10 | 30 |

| 100 | <5 |

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by structural modifications. Variations in the imidazole ring or substitutions on the propynyl group can significantly alter its potency and selectivity against different biological targets.

Key Findings

- Substituent Effects : The presence of chlorine atoms at positions 4 and 5 enhances lipophilicity and bioavailability.

- Ring Modifications : Altering the imidazole ring structure can either enhance or diminish the compound's binding affinity to target proteins.

Propiedades

IUPAC Name |

4,5-dichloro-1-prop-2-ynylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2/c1-2-3-10-4-9-5(7)6(10)8/h1,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUCTCULSMXPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407857 | |

| Record name | 4,5-dichloro-1-prop-2-ynylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-80-2 | |

| Record name | 4,5-Dichloro-1-(2-propyn-1-yl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dichloro-1-prop-2-ynylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.